3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a mercapto group (–SH) and a pyrimidinone core in its structure makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include refluxing in solvents like ethanol or methanol and the use of catalysts such as potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines.
Substitution: The mercapto group can be substituted with other nucleophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyrimidines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of certain genes or proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimicrobial and anticancer activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: Studied for their anti-inflammatory and antiviral properties.
Uniqueness
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents with diverse applications.
Biological Activity
3-Ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H9N3OS, with a molecular weight of approximately 207.25 g/mol. The compound features a pyrimidinone core structure which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino nicotinic acid with different acyl chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidin-4(3H)-one structure. A detailed synthetic route can be summarized as follows:
- Starting Material : 2-amino nicotinic acid.
- Reagents : Acyl chlorides and appropriate solvents.
- Conditions : Heating under reflux conditions to promote cyclization.
- Purification : The product is usually purified via recrystallization.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In a study assessing various derivatives, compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound and its derivatives possess significant anti-inflammatory properties. For instance, a derivative was tested in a carrageenan-induced paw edema model in rats, showing a reduction in swelling comparable to standard anti-inflammatory drugs .
Analgesic Activity
The analgesic potential of this compound has been evaluated through behavioral assays in animal models. The results indicated that certain derivatives significantly reduced pain responses in models such as the hot plate test and formalin test .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Pro-inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : By acting on pain receptors or pathways involved in nociception, it can effectively reduce pain perception.
Case Studies
- Case Study on Antimicrobial Efficacy : A study highlighted the effectiveness of a specific derivative against multi-drug resistant strains of Escherichia coli, showcasing its potential as a novel antibiotic agent .
- Case Study on Analgesic Properties : In a controlled trial, the analgesic effects were compared against common analgesics like ibuprofen, where the compound showed comparable efficacy in reducing pain scores in patients with chronic pain conditions .
Properties
IUPAC Name |
3-ethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-2-12-8(13)6-4-3-5-10-7(6)11-9(12)14/h3-5H,2H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAOLWHLRUPPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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